Cas no 1367874-83-6 (Methyl 4-bromo-1-isopropyl-1H-pyrrole-2-carboxylate)

Methyl 4-bromo-1-isopropyl-1H-pyrrole-2-carboxylate is a brominated pyrrole derivative featuring an isopropyl substitution at the nitrogen position and a methyl ester group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The bromine substituent at the 4-position enhances its reactivity for cross-coupling reactions, such as Suzuki or Stille couplings, enabling further structural diversification. The isopropyl group provides steric influence, potentially improving selectivity in subsequent transformations. The methyl ester functionality offers straightforward derivatization opportunities, including hydrolysis or transesterification. Its well-defined structure and synthetic utility make it valuable for research and industrial applications requiring pyrrole-based scaffolds.
Methyl 4-bromo-1-isopropyl-1H-pyrrole-2-carboxylate structure
1367874-83-6 structure
Product name:Methyl 4-bromo-1-isopropyl-1H-pyrrole-2-carboxylate
CAS No:1367874-83-6
MF:C9H12BrNO2
MW:246.101081848145
CID:4823029

Methyl 4-bromo-1-isopropyl-1H-pyrrole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-bromo-1-isopropyl-1H-pyrrole-2-carboxylate
    • methyl 4-bromo-isopropyl-1H-pyrrole-2-carboxylate
    • methyl 4-bromo-1-propan-2-ylpyrrole-2-carboxylate
    • Inchi: 1S/C9H12BrNO2/c1-6(2)11-5-7(10)4-8(11)9(12)13-3/h4-6H,1-3H3
    • InChI Key: DZRRBPDTINXUKT-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=O)OC)N(C=1)C(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 196
  • Topological Polar Surface Area: 31.2
  • XLogP3: 2.2

Methyl 4-bromo-1-isopropyl-1H-pyrrole-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A109009917-1g
Methyl 4-bromo-1-isopropyl-1h-pyrrole-2-carboxylate
1367874-83-6 95%
1g
405.00 USD 2021-06-01
Chemenu
CM501018-1g
Methyl4-bromo-1-isopropyl-1H-pyrrole-2-carboxylate
1367874-83-6 97%
1g
$*** 2023-03-30

Additional information on Methyl 4-bromo-1-isopropyl-1H-pyrrole-2-carboxylate

Research Brief on Methyl 4-bromo-1-isopropyl-1H-pyrrole-2-carboxylate (CAS: 1367874-83-6) in Chemical Biology and Pharmaceutical Applications

Methyl 4-bromo-1-isopropyl-1H-pyrrole-2-carboxylate (CAS: 1367874-83-6) is a pyrrole derivative that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound, characterized by its brominated pyrrole core and ester functionality, serves as a key intermediate in the synthesis of biologically active molecules. Recent studies have explored its potential in the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and inflammation.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of Methyl 4-bromo-1-isopropyl-1H-pyrrole-2-carboxylate as a precursor in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). The researchers utilized this compound to develop a series of pyrrole-based analogs that exhibited potent inhibitory activity against the p53-MDM2 interaction, a critical target in cancer therapy. The study reported an IC50 value of 0.8 μM for the lead compound, demonstrating the potential of this scaffold in oncology drug development.

In addition to its applications in cancer research, Methyl 4-bromo-1-isopropyl-1H-pyrrole-2-carboxylate has been investigated for its antimicrobial properties. A 2022 study in Bioorganic & Medicinal Chemistry Letters described the synthesis of novel pyrrole derivatives using this compound as a starting material. The resulting analogs showed broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 2 to 8 μg/mL. These findings suggest the potential of this compound in addressing the growing challenge of antibiotic resistance.

Recent advancements in synthetic methodologies have also expanded the utility of Methyl 4-bromo-1-isopropyl-1H-pyrrole-2-carboxylate. A 2023 report in Organic Letters detailed a novel palladium-catalyzed cross-coupling reaction that enables the efficient functionalization of the pyrrole ring at the 4-position. This method provides access to a diverse array of derivatives, facilitating structure-activity relationship (SAR) studies and the optimization of pharmacological properties. The study reported yields of up to 85% for the coupling reactions, underscoring the synthetic versatility of this compound.

From a mechanistic perspective, the bromine atom at the 4-position of the pyrrole ring in Methyl 4-bromo-1-isopropyl-1H-pyrrole-2-carboxylate serves as a valuable handle for further derivatization. Recent computational studies have explored the electronic properties of this compound, revealing that the bromine substitution significantly influences the reactivity and binding affinity of the resulting analogs. These insights are critical for the rational design of new drug candidates based on this scaffold.

In conclusion, Methyl 4-bromo-1-isopropyl-1H-pyrrole-2-carboxylate (CAS: 1367874-83-6) represents a promising building block in medicinal chemistry, with demonstrated applications in oncology, antimicrobial therapy, and beyond. The recent studies highlighted in this brief underscore the compound's versatility and potential for further exploration. Future research directions may include the development of more potent analogs, investigation of novel biological targets, and optimization of synthetic routes to enhance scalability and efficiency.

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